Calcium Channel Blockade Potency: Tetrandrine Demonstrates >35-Fold Higher Affinity Than Fangchinoline in Vascular Smooth Muscle
In rat aortic smooth muscle preparations, tetrandrine exhibited IC50 = 0.27 ± 0.05 µM for inhibition of high K+ (65.4 mM)-induced sustained contraction, whereas fangchinoline required 9.53 ± 1.57 µM to achieve equivalent blockade [1]. For norepinephrine-induced contraction, tetrandrine's IC50 was 3.08 ± 0.05 µM compared to fangchinoline's 14.20 ± 0.40 µM [1]. In vivo, intravenous administration of tetrandrine at 3 mg/kg produced comparable mean arterial pressure reduction to fangchinoline at 30 mg/kg in conscious stroke-prone spontaneously hypertensive rats (SHRSP) [1].
| Evidence Dimension | IC50 for high K+-induced contraction inhibition |
|---|---|
| Target Compound Data | 0.27 ± 0.05 µM (n=6) |
| Comparator Or Baseline | Fangchinoline: 9.53 ± 1.57 µM (n=6) |
| Quantified Difference | Tetrandrine is 35.3-fold more potent |
| Conditions | Rat aorta smooth muscle strips; high K+ (65.4 mM) stimulation |
Why This Matters
Procurement of tetrandrine rather than fangchinoline is essential for calcium channel studies requiring sub-micromolar potency in vascular preparations; fangchinoline at equivalent concentrations would yield minimal or no observable blockade.
- [1] Kim HS, et al. Vasodilating and hypotensive effects of fangchinoline and tetrandrine on the rat aorta and the stroke-prone spontaneously hypertensive rat. J Ethnopharmacol. 1997;58(2):117-123. View Source
